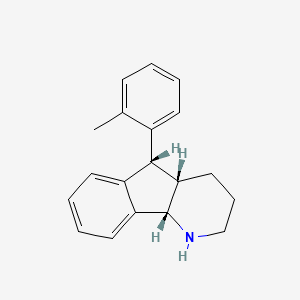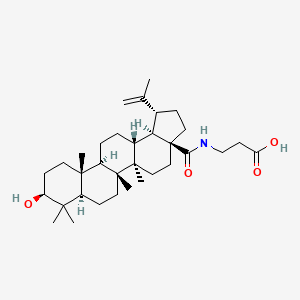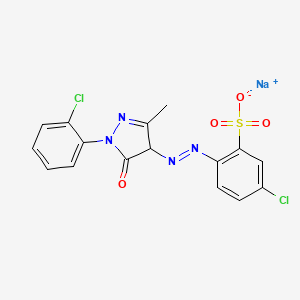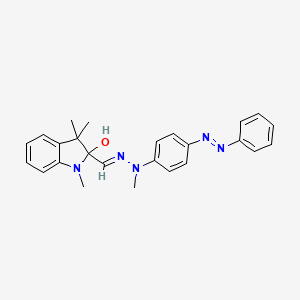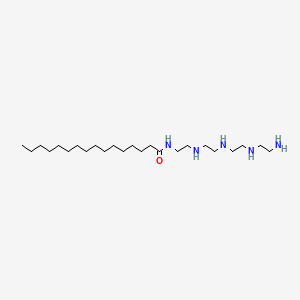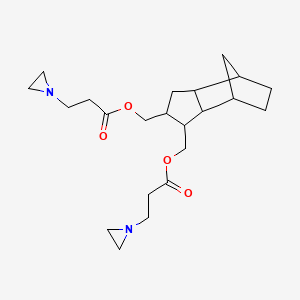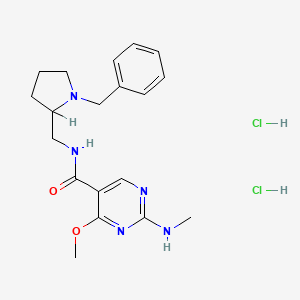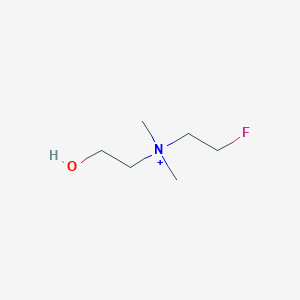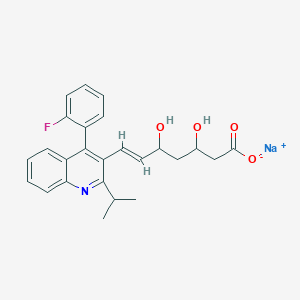
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- is a chemical compound with the molecular formula C9H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a nitroso group (-NO) attached to the indole ring. The presence of the nitroso group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- typically involves the reaction of 2-methylindoline with nitrosating agents. One common method is the reaction of 2-methylindoline with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to form the nitroso derivative. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the indole ring.
Reduction: Amine derivatives of the indole ring.
Substitution: Halogenated or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-nitrosoindoline
- 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)-
- 1-Nitroso-2-methylindoline
Uniqueness
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- is unique due to its specific stereochemistry ®-configuration, which can influence its reactivity and interaction with biological targets. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different biological activities and chemical properties, making it a valuable compound for stereochemical studies and applications.
Propiedades
Número CAS |
77083-49-9 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2R)-2-methyl-1-nitroso-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3/t7-/m1/s1 |
Clave InChI |
KBCZSFIDYXEMTH-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC=CC=C2N1N=O |
SMILES canónico |
CC1CC2=CC=CC=C2N1N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



